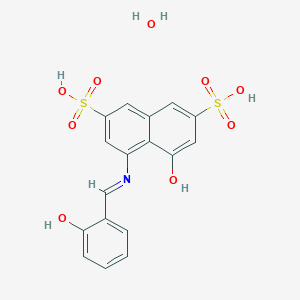
Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% (DTF-95) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless liquid with a boiling point of 151 °C and a melting point of -14 °C. DTF-95 is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has been widely used in scientific research applications due to its unique properties, such as its low volatility, high solubility, and low toxicity.
Wissenschaftliche Forschungsanwendungen
Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% has been widely used in scientific research due to its unique properties. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a solvent in the synthesis of polymers and as a reactant in the synthesis of heterocyclic compounds. In addition, it has been used in the synthesis of polymers and as a reactant in the synthesis of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% is not well-understood, but it is believed to involve the formation of a five-membered ring structure. This ring structure is believed to be stabilized by the presence of the trifluoromethyl group, which is thought to increase the reactivity of the compound. In addition, the presence of the hydroxyl groups is believed to increase the solubility of the compound in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% are not well-understood. However, it has been shown to be non-toxic in animal studies. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% in laboratory experiments include its low volatility, high solubility, and low toxicity. Its low volatility makes it suitable for use in closed systems such as reactors and distillation columns. Its high solubility makes it suitable for use in aqueous solutions and its low toxicity makes it safe to handle in the laboratory. However, its low reactivity makes it unsuitable for use in certain reactions, such as those requiring high temperatures or catalysts.
Zukünftige Richtungen
In the future, Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% could be used in the development of new drugs and agrochemicals. It could also be used as a synthetic intermediate in the synthesis of polymers and other materials. In addition, it could be used as a reactant in the synthesis of heterocyclic compounds. Finally, it could be used in the development of new catalysts for chemical reactions.
Synthesemethoden
Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% can be synthesized in a two-step process using a base-catalyzed condensation reaction. The first step involves the reaction of 3,4-dihydroxy-2-furanone with trifluoromethanesulfonic acid in an aqueous solution. The second step involves the reaction of the resulting product with a base, such as sodium hydroxide, to produce Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95%.
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-4(9)10-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNNLARCJCBRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)oxolan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
